The chemical structure of 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine contains several functional groups that are of interest in medicinal chemistry. These groups include:
AX-024 is a small molecule designed to modulate T cell activity by disrupting the interaction between CD3ε, a subunit of the T-cell receptor, and Nck1, a signaling adaptor protein. This compound has garnered attention for its potential therapeutic applications in autoimmune and inflammatory diseases due to its ability to inhibit T cell proliferation under specific conditions. AX-024 operates by binding to the Nck1-SH3.1 domain, which is critical for the recruitment of Nck1 to the T cell receptor complex, thus affecting downstream signaling pathways associated with T cell activation and proliferation .
The biological activity of AX-024 has been characterized through various assays demonstrating its ability to reduce T cell proliferation. Specifically, it has been shown to inhibit CD4 T cell proliferation in response to weak stimulation via the T cell receptor. The compound appears to exert its effects through polypharmacology, potentially engaging multiple targets within T cells beyond just the Nck/CD3ε interaction .
While specific synthetic routes for AX-024 are not extensively detailed in the literature, it is typically synthesized through standard organic chemistry techniques involving reactions that yield small molecular weight compounds suitable for biological assays. The synthesis likely involves steps that introduce functional groups necessary for its interaction with protein domains, although proprietary methods may be employed by pharmaceutical companies .
AX-024 has potential applications in treating autoimmune diseases and conditions characterized by excessive T cell activation. Its ability to modulate immune responses makes it a candidate for further development as a therapeutic agent in diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it could serve as a research tool for studying T cell signaling pathways and immune responses .
Several compounds share structural or functional similarities with AX-024, particularly those targeting protein-protein interactions within immune signaling pathways. Here are a few notable examples:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| AX-141 | Inhibits similar interactions as AX-024 | Less potent than AX-024 in disrupting Nck/CD3ε |
| SAR629 | Targets TCR signaling pathways | More selective for specific TCR complexes |
| PPI-1 | Disrupts various protein-protein interactions | Broad-spectrum inhibitor of immune responses |
| GDC-0032 | Inhibits PI3K signaling pathway | Focuses on downstream effects rather than direct PPI inhibition |
AX-024 is unique in its specific targeting of the CD3ε-Nck interaction while maintaining a profile that allows for polypharmacology—engaging multiple targets which may contribute to its efficacy in modulating immune responses .
AX-024 is defined by the molecular formula $$ \text{C}{21}\text{H}{22}\text{FNO}_2 $$, corresponding to a molecular weight of 339.40 g/mol. Its composition includes 21 carbon atoms, 22 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The presence of fluorine and methoxy groups contributes to its distinct electronic and steric properties.
AX-024’s structure comprises three primary components:
The compound’s three-dimensional arrangement is critical for its biological activity, as the pyrrolidine ring facilitates binding to SH3 domains in signaling proteins.
AX-024 exhibits moderate solubility in organic solvents:
Experimental and computational studies report varying LogP values:
This discrepancy may arise from differences in measurement methodologies (e.g., shake-flask vs. chromatographic techniques) or protonation states under experimental conditions.
| Property | Value | Source References |
|---|---|---|
| Solubility (DMSO) | 35 mg/mL | |
| Solubility (Ethanol) | 100 mg/mL | |
| LogP (CX) | 4.32 | |
| LogP (Alternative) | 2.02 |
While detailed synthetic pathways remain proprietary, AX-024 is synthesized via Mannich-type reactions or multistep coupling strategies, common in heterocyclic chemistry. Key steps likely involve:
Modifications to AX-024’s structure reveal critical SAR insights:
Publicly available spectroscopic data are limited. However, theoretical analyses predict:
AX-024 is systematically known as 1-((4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine [1] [5] [7]. This compound represents a novel synthetic organic molecule that incorporates multiple heterocyclic ring systems within its molecular architecture [9]. The chemical structure features a chromene core scaffold linked to a pyrrolidine moiety through a methylene bridge, with additional fluorophenyl and methoxy substituents [14] [15].
The structural formula of AX-024 can be represented by the molecular formula C₂₁H₂₂FNO₂ [5] [14] [15]. The compound's structural integrity is characterized by the presence of a 2H-chromene ring system substituted at the 4-position with a 4-fluorophenyl group and at the 6-position with a methoxy group [1] [5]. The pyrrolidine ring is attached via a methylene linker at the 3-position of the chromene scaffold [14] [16].
The canonical SMILES notation for AX-024 is COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 [5] [14] [16]. This representation provides a standardized description of the molecular connectivity and allows for computational analysis of the compound's three-dimensional structure [14].
| Property | Value | Unit |
|---|---|---|
| Molecular Weight (free base) | 339.16 | g/mol |
| Molecular Weight (hydrochloride salt) | 375.86 | g/mol |
| Molecular Formula (free base) | C₂₁H₂₂FNO₂ | - |
| Molecular Formula (hydrochloride) | C₂₁H₂₃ClFNO₂ | - |
The molecular composition of AX-024 consists of twenty-one carbon atoms, twenty-two hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms in its free base form [5] [14] [15]. When formulated as the hydrochloride salt, which is the commonly used pharmaceutical form, the molecular weight increases to 375.86 g/mol due to the addition of hydrochloric acid [1] [5] [15].
The compound exhibits a molecular complexity score of 141, indicating a moderately complex molecular structure with multiple ring systems and functional groups [21]. The heavy atom count totals twelve atoms, contributing to the overall molecular stability and three-dimensional conformation [21]. The compound possesses two hydrogen bond acceptor sites and one hydrogen bond donor site in its free base form, which influences its physicochemical properties and potential biological interactions [21].
AX-024 contains several pharmacologically significant functional groups that contribute to its biological activity and chemical properties [19]. The chromene moiety represents the central structural feature, providing a rigid bicyclic framework that serves as a scaffold for molecular recognition [19] [20]. Chromene derivatives are widely recognized in medicinal chemistry for their diverse biological activities and ability to interact with various protein targets [19] [20].
The 4-fluorophenyl substituent introduces an electron-withdrawing fluorine atom that modulates the electronic properties of the aromatic ring system [21] [23]. Fluorine substitution in pharmaceutical compounds often enhances metabolic stability, improves binding affinity to target proteins, and can influence pharmacokinetic properties [21] [23]. The para-fluorophenyl group in AX-024 contributes to the compound's selectivity and potency through specific hydrophobic and electronic interactions with target proteins [21].
The methoxy group at the 6-position of the chromene ring serves as an electron-donating substituent that influences the electronic distribution within the aromatic system [19] [20]. Methoxy groups are commonly found in bioactive natural products and synthetic pharmaceuticals, where they contribute to molecular recognition and binding affinity [19] [20]. In the context of AX-024, the methoxy group may participate in hydrogen bonding interactions or provide favorable hydrophobic contacts with target binding sites [20].
The pyrrolidine ring system represents a saturated five-membered heterocycle containing nitrogen [21] [23]. Pyrrolidine moieties are frequently incorporated into pharmaceutical compounds due to their conformational flexibility and ability to adopt specific three-dimensional orientations that complement protein binding sites [21] [23]. The pyrrolidine nitrogen in AX-024 can participate in hydrogen bonding interactions and may serve as a protonation site under physiological conditions [23].
The methylene linker connecting the chromene and pyrrolidine ring systems provides conformational flexibility while maintaining the spatial relationship between these two pharmacophores [6]. This structural feature allows the molecule to adopt various conformations that may be required for optimal binding to target proteins [6]. The flexibility introduced by the methylene bridge contrasts with the rigidity of the aromatic ring systems, creating a balanced molecular architecture suitable for protein-ligand interactions [6].